molecular formula C35H27N3O2 B1600501 2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine CAS No. 497172-36-8

2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine

Cat. No. B1600501
M. Wt: 521.6 g/mol
InChI Key: SMYDLHVQRYQCDL-FYZVQMPESA-N
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Description

“2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine” is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular weight of 521.62 . The compound is typically stored under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C35H27N3O2/c1-5-14-24 (15-6-1)30-32 (26-18-9-3-10-19-26)39-34 (37-30)28-22-13-23-29 (36-28)35-38-31 (25-16-7-2-8-17-25)33 (40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 521.61 . The compound should be stored under an inert gas at temperatures between 2-8°C .

Scientific Research Applications

Coordination Chemistry and Structural Diversity

Research in coordination chemistry has explored compounds with structural characteristics or functionalities akin to "2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine," focusing on their ability to form diverse metal complexes. These compounds, owing to their chiral and bridging ligand properties, contribute significantly to the structural diversity of metal complexes, including macrocycles, zigzags, helices, and repeated rhomboids. This structural diversity underpins their potential in catalysis, molecular recognition, and as building blocks for supramolecular architectures (Horikoshi & Mochida, 2006).

Environmental Health and Endocrine Disruption

Studies in environmental health have highlighted concerns regarding compounds like bisphenol A (BPA), which share some functional similarities with the research compound, particularly in terms of their involvement in endocrine disruption. Investigations into BPA's presence in the environment and its potential impacts on human health underscore the importance of understanding how similar compounds might interact with biological systems and affect hormonal balance. These concerns extend to the assessment of exposure risks, the understanding of pathways of action, and the implications for regulations and public health policies (Huang et al., 2012).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDLHVQRYQCDL-FYZVQMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474352
Record name (4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine

CAS RN

497172-36-8
Record name (4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Reactant of Route 2
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Reactant of Route 3
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Reactant of Route 4
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Reactant of Route 5
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Reactant of Route 6
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine

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